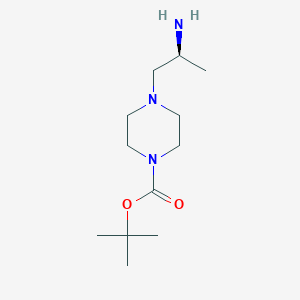

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSUIZMGOJGOZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704865 | |

| Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017606-58-4 | |

| Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Abstract: This document provides an in-depth technical analysis of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a key chiral intermediate in modern medicinal chemistry. We will dissect its fundamental chemical properties, outline robust synthetic and analytical protocols, and explore its strategic application as a versatile scaffold, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide is tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their research and development pipelines.

Introduction: The Strategic Value of Chiral Piperazine Scaffolds

The piperazine ring is a ubiquitous and highly valued structural motif in drug design, prized for its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile scaffold for engaging biological targets. Introducing a stereocenter, as in this compound, provides a critical tool for achieving stereospecific interactions with enzymes and receptors, which can dramatically enhance potency, selectivity, and the overall therapeutic index.

This specific molecule offers two distinct points for chemical modification: a primary amine on the chiral propyl side-chain and a piperazine nitrogen that can be unmasked. The tert-butoxycarbonyl (Boc) group provides an orthogonal protecting strategy, allowing for sequential, controlled functionalization. These features make it an exceptionally powerful building block for creating complex molecules and chemical libraries aimed at challenging biological targets.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential for effective handling, reaction design, and purification.

| Property | Value | Source(s) |

| CAS Number | 1017606-58-4 | [1][2][3] |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [1] |

| Molecular Weight | 243.35 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or oil | [1] |

| Purity | Typically >95-97% | [1][4] |

| Predicted Boiling Point | 339.6 ± 37.0 °C | [5] |

| Predicted Density | 1.042 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 10.39 ± 0.10 | [5] |

| Solubility | Soluble in common organic solvents such as ethanol, chloroform, and dichloromethane. | [6] |

Note: Some physical properties are computationally predicted and should be used as a guideline.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound requires a strategy that preserves the integrity of the chiral center. A common and reliable approach involves the reductive amination of N-Boc-piperazine with a protected (S)-alaninal derivative, followed by the selective deprotection of the side-chain amine.

Synthetic Workflow Overview

The following workflow illustrates a typical two-step synthesis. The choice of a protected (S)-alaninal precursor is critical to prevent side reactions and ensure high stereochemical fidelity.

Sources

- 1. This compound [cymitquimica.com]

- 2. CAS#:1017606-58-4 | this compound | Chemsrc [chemsrc.com]

- 3. 1017606-58-4|this compound|BLD Pharm [bldpharm.com]

- 4. virtuouslifescience.com [virtuouslifescience.com]

- 5. 4-(3-AMINO-PROPYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 373608-48-1 [m.chemicalbook.com]

- 6. biosynce.com [biosynce.com]

An In-Depth Technical Guide to the Structural Elucidation of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Introduction: The Significance of Chiral Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents targeting a wide array of diseases, including those affecting the central nervous system, infectious diseases, and cancer.[1] Its unique physicochemical properties and synthetic tractability make it a cornerstone for drug design. The introduction of a chiral center, as seen in (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, adds a layer of complexity and specificity that is crucial for modern drug development. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile, making the precise elucidation of its three-dimensional structure a critical step in the research and development process.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, a key chiral intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the analytical choices made.

Molecular Overview

This compound (CAS: 1017606-58-4) is a chiral, Boc-protected piperazine derivative. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, a common strategy in multi-step organic synthesis.[1] The chiral aminopropyl side chain introduces a stereocenter that is often critical for specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1017606-58-4 | [2][3] |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [2] |

| Molecular Weight | 243.35 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | YRSSUIZMGOJGOZ-JTQLQIEISA-N | [2] |

Strategic Approach to Structure Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) in a logical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide definitive evidence of its structure.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar N-Boc-piperazine derivatives, the following proton signals are expected for the target molecule in a deuterated solvent such as CDCl₃.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc group (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[1] |

| Piperazine ring (-CH₂-) | 2.30 - 2.60 | Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the aminopropyl-substituted nitrogen. |

| Piperazine ring (-CH₂-) | 3.35 - 3.50 | Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the Boc-protected nitrogen, deshielded by the electron-withdrawing carbamate. |

| Aminopropyl side chain (-CH₂-) | 2.20 - 2.40 | Multiplet (m) | 2H | Methylene protons adjacent to the piperazine ring. |

| Aminopropyl side chain (-CH-) | 2.70 - 2.90 | Multiplet (m) | 1H | Chiral methine proton, coupled to the adjacent methyl and methylene groups. |

| Aminopropyl side chain (-CH₃) | ~1.05 | Doublet (d) | 3H | Methyl group on the chiral center, split by the methine proton. |

| Amine (-NH₂) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | Primary amine protons, often broad and may exchange with trace water in the solvent. |

Predicted ¹³C NMR Spectral Data

The carbon skeleton can be confirmed using ¹³C NMR spectroscopy.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Boc group (-C(CH₃)₃) | ~28.4 | Characteristic signal for the three equivalent methyl carbons of the tert-butyl group.[1] |

| Boc group (-C(CH₃)₃) | ~79.5 | Quaternary carbon of the tert-butyl group.[1] |

| Boc group (-C=O) | ~154.7 | Carbonyl carbon of the carbamate. |

| Piperazine ring (-CH₂-) | ~46.0 | Carbons adjacent to the Boc-protected nitrogen. |

| Piperazine ring (-CH₂-) | ~53.0 | Carbons adjacent to the aminopropyl-substituted nitrogen. |

| Aminopropyl side chain (-CH₂-) | ~60.0 | Methylene carbon of the aminopropyl group. |

| Aminopropyl side chain (-CH-) | ~48.0 | Chiral methine carbon. |

| Aminopropyl side chain (-CH₃) | ~18.0 | Methyl carbon of the aminopropyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Acquisition (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity within the piperazine ring and the aminopropyl side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.

-

Part 2: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Mass Spectral Data

-

ESI-MS (Positive Ion Mode): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 244.35.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the [M+H]⁺ ion, allowing for the confirmation of the elemental formula (C₁₂H₂₆N₃O₂⁺). The calculated exact mass is 244.2074.

Fragmentation Analysis

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. Key expected fragmentation pathways for N-Boc piperazine derivatives include:

-

Loss of the Boc group: A characteristic loss of 100 Da (C₅H₈O₂) corresponding to the cleavage of the Boc group is often observed.

-

Loss of isobutylene: A loss of 56 Da (C₄H₈) from the Boc group is also a common fragmentation pathway.

-

Cleavage of the piperazine ring: Fragmentation of the piperazine ring can lead to a series of characteristic ions.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

ESI-MS Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.

-

HRMS Acquisition: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain the exact mass of the molecular ion.

-

MS/MS Acquisition (Optional): Select the [M+H]⁺ ion (m/z 244.35) for collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used to confirm the connectivity of the molecule.

Part 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Rationale for Method Development

For chiral amines like the target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[4] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector on the stationary phase. Due to the presence of the basic amine groups, a mobile phase containing a small amount of an amine additive (e.g., diethylamine, DEA) is often necessary to improve peak shape and prevent tailing.

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for method development. Optimization will likely be required for specific instrumentation and columns.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Column: Chiralpak® IC or a similar polysaccharide-based CSP.

-

-

Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at a wavelength where the compound has some absorbance (if no strong chromophore is present, derivatization may be necessary for high sensitivity, though it is often not required for purity analysis).[4][5]

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

-

Analysis:

-

Inject a sample of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution between the peaks.

-

Inject the sample of the synthesized (S)-enantiomer to confirm its retention time and to quantify the percentage of the undesired (R)-enantiomer, thus determining the enantiomeric excess (e.e.).

-

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound requires the integration of data from multiple analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry verifies the molecular weight and elemental composition. Finally, chiral HPLC provides the crucial information on the enantiomeric purity of the compound. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this important chiral building block, ensuring the quality and integrity of their subsequent research and development efforts.

References

- BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

-

Chemsrc. (2025). This compound. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. This compound [cymitquimica.com]

- 3. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a chiral piperazine derivative that has garnered significant interest within the pharmaceutical and chemical research sectors. Its structural combination of a Boc-protected piperazine ring and a chiral aminopropyl group makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The piperazine moiety is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. This guide provides an in-depth analysis of its core physicochemical properties, a detailed synthetic protocol, analytical characterization methods, and a discussion of its applications in modern drug discovery.

Core Physicochemical Properties

A precise understanding of the molecular and physical characteristics of this compound is fundamental for its effective application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 243.35 g/mol | [1][2] |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [1][2] |

| CAS Number | 1017606-58-4 | [1][3][4] |

| Appearance | White to off-white solid or liquid | [1][2] |

| Boiling Point | 330.0 ± 32.0 °C (Predicted) | [2][3] |

| Density | 1.040 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.15 ± 0.10 (Predicted) | [2] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [2][5] |

Synthesis and Methodologies

The synthesis of piperazine derivatives is a well-established field in organic chemistry. These compounds can be synthesized either by utilizing existing piperazine ring-containing molecules as starting materials or by constructing the piperazine ring through methods like the hydrogenation of pyrazine derivatives.[6] A common approach for preparing compounds like this compound involves the reaction of a suitable amine with a protected piperazine.

General Synthetic Workflow

A plausible synthetic route to obtain this compound can be conceptualized through a multi-step process that ensures the desired stereochemistry and functional group transformations.

Sources

- 1. This compound [cymitquimica.com]

- 2. TERT-BUTYL 4-(2-AMINOPROPYL)PIPERAZINE-1-CARBOXYLATE | 1017606-58-4 [amp.chemicalbook.com]

- 3. CAS#:1017606-58-4 | this compound | Chemsrc [chemsrc.com]

- 4. 1017606-58-4|this compound|BLD Pharm [bldpharm.com]

- 5. biosynce.com [biosynce.com]

- 6. connectjournals.com [connectjournals.com]

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Introduction: The Significance of a Chiral Scaffold

This compound is a highly valuable chiral building block in modern medicinal chemistry. Its structure combines two key pharmacophoric elements: the piperazine ring and a chiral (S)-2-aminopropyl side chain. The piperazine motif is a privileged scaffold found in a multitude of FDA-approved drugs, prized for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker between different parts of a molecule[1]. The introduction of a specific stereocenter via the (S)-aminopropyl group allows for stereospecific interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects[2].

The synthesis of this compound, while conceptually straightforward, presents the primary challenge of controlling the stereochemistry at the C2 position of the propyl chain. This guide provides a detailed exploration of robust synthetic pathways to access this enantiomerically pure intermediate, focusing on the underlying chemical principles, practical experimental protocols, and methods for ensuring stereochemical integrity.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing the synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected at the C-N bond formed between the piperazine ring and the aminopropyl side chain. This reveals two primary synthons: the commercially available N-Boc-piperazine and a chiral three-carbon electrophile or carbonyl compound.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points toward two main strategies:

-

Nucleophilic Substitution: Alkylation of the secondary amine of N-Boc-piperazine with a suitable chiral C3 electrophile.

-

Reductive Amination: Condensation of N-Boc-piperazine with a chiral C3 carbonyl compound, followed by reduction of the resulting iminium intermediate.

Pathway I: Nucleophilic Substitution with a Chiral Electrophile

This is arguably the most direct approach, leveraging the nucleophilicity of the free secondary amine on N-Boc-piperazine[3]. The key to success is the preparation of an appropriate enantiopure electrophile, typically derived from the natural amino acid (S)-alanine to ensure stereochemical fidelity. A common strategy involves converting (S)-alanine into a derivative with a good leaving group, such as a tosylate, at the C1 position and a protected amine at the C2 position.

Mechanism and Rationale

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon of the propyl chain and displacing a leaving group (e.g., tosylate). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the protonated piperazine nitrogen formed during the reaction, preventing the formation of an unreactive ammonium salt and driving the reaction to completion[3]. The use of a protected amine on the electrophile (e.g., an azide or phthalimide) is crucial to prevent side reactions and allow for selective deprotection in the final step.

Caption: Workflow for the nucleophilic substitution pathway.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-Butyl (S)-4-(2-azidopropyl)piperazine-1-carboxylate

-

To a stirred solution of N-Boc-piperazine (1.0 eq.) in dry dimethylformamide (DMF, ~5-10 mL per mmol of piperazine), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add a solution of the chiral electrophile, (S)-1-tosyloxy-2-azidopropane (1.1 eq.), in a minimal amount of DMF.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction of the Azide to the Primary Amine

-

Dissolve the product from Step 1 (1.0 eq.) in methanol (MeOH).

-

Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring at room temperature.

-

Monitor the reaction until the starting material is fully consumed (TLC or LC-MS). This typically takes 4-12 hours.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Data Summary

| Reagent/Parameter | Step 1 (Alkylation) | Step 2 (Reduction) |

| Key Reagents | N-Boc-piperazine, (S)-1-Tosyloxy-2-azidopropane, K₂CO₃ | tert-Butyl (S)-4-(2-azidopropyl)piperazine-1-carboxylate, Pd/C, H₂ |

| Solvent | DMF | Methanol |

| Temperature | 80-90 °C | Room Temperature |

| Typical Time | 12-24 hours | 4-12 hours |

| Typical Yield | 70-85% | >90% (often quantitative) |

Pathway II: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone of amine synthesis[4][5]. This pathway involves the reaction of N-Boc-piperazine with a chiral aldehyde, (S)-2-(tert-butoxycarbonylamino)propanal (Boc-(S)-alaninal), to form a transient iminium ion, which is then reduced in situ to the desired amine.

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the piperazine amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final product[5]. NaBH(OAc)₃ is the reagent of choice for several reasons: it is mild enough not to reduce the starting aldehyde, it is not water-sensitive, and its reaction rate is well-controlled, minimizing side reactions.

Caption: Workflow for the reductive amination pathway.

Experimental Protocol: Two-Step Synthesis

Step 1: Reductive Amination

-

To a stirred solution of N-Boc-piperazine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add Boc-(S)-alaninal (1.0 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. The reaction is typically mildly exothermic.

-

Continue stirring at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting di-Boc protected intermediate by flash column chromatography.

Step 2: Selective Deprotection

-

Dissolve the purified di-Boc intermediate (1.0 eq.) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, ~5-10 eq.) dropwise. The Boc group on the primary amine is more labile under these conditions than the one on the piperazine ring, but care must be taken to control the reaction to achieve selectivity. Alternatively, milder acidic conditions can be explored.

-

Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC/LC-MS for the removal of one Boc group.

-

Once the desired mono-deprotected product is formed, carefully neutralize the reaction with a saturated NaHCO₃ solution.

-

Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product.

Data Summary

| Reagent/Parameter | Step 1 (Reductive Amination) | Step 2 (Deprotection) |

| Key Reagents | N-Boc-piperazine, Boc-(S)-alaninal, NaBH(OAc)₃ | Di-Boc Intermediate, TFA |

| Solvent | DCM or DCE | DCM |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Time | 4-16 hours | 1-4 hours |

| Typical Yield | 75-90% | 60-80% (selectivity can be an issue) |

Purification and Characterization

Purification: The final product is a basic amine and is typically purified using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent containing a small amount of base (e.g., methanol with 1-2% triethylamine or ammonium hydroxide), is often effective. The basic additive prevents the product from streaking on the acidic silica gel.

Characterization: The identity and purity of this compound are confirmed using a suite of standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal/retention of Boc groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound ([M+H]⁺).

-

Chiral HPLC/SFC: To determine the enantiomeric excess (% ee) and confirm that no racemization occurred during the synthesis.

-

FT-IR: To identify key functional groups, such as N-H stretches of the primary amine and the C=O stretch of the carbamate.

Conclusion

The synthesis of this compound can be reliably achieved through two primary strategies: nucleophilic substitution and reductive amination. The choice between these pathways often depends on the availability and stability of the chiral starting materials. The nucleophilic substitution route, using a precursor derived from (S)-alanine, is often more direct and avoids the challenge of selective deprotection. The reductive amination pathway offers a high-yielding C-N bond formation but may require careful optimization of the final deprotection step. Both methods provide access to a crucial chiral building block, enabling the development of stereochemically defined molecules for research and drug discovery.

References

- Shin, Y., & Cho, C. (2009). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.

-

Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

-

Grogan, G., & Turner, N. J. (2016). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. Available at: [Link]

-

Li, G., & Sarlah, D. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

-

Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

-

Firouzabadi, H., et al. (2008). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ScienceDirect. Available at: [Link]

-

Zhang, L., et al. (2020). Recent Advances in Piperazine Synthesis. ResearchGate. Available at: [Link]

Sources

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate mechanism of action

An In-depth Technical Guide to the Role of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Privileged Scaffolds in CNS Drug Development

In the landscape of central nervous system (CNS) drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of modern medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich foundation for the development of novel therapeutic agents. The piperazine ring is a quintessential example of such a scaffold, consistently appearing in drugs targeting a wide array of CNS disorders, including psychosis, depression, and anxiety.[1][2][3] This guide provides a detailed technical exploration of this compound, a key synthetic intermediate that leverages the power of the piperazine scaffold. We will delve into its synthetic utility, its implied mechanistic possibilities based on its structural class, and the experimental workflows required to elucidate the precise mechanisms of action of its derivatives.

Part 1: The Synthetic Cornerstone: Understanding the Molecule

The Piperazine Moiety: A CNS-Active Workhorse

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a recurring motif in a multitude of CNS-active drugs.[2][3] Its prevalence stems from several advantageous physicochemical properties:

-

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of structural pre-organization, which can be beneficial for target binding.

-

Basic Centers for Interaction: The two nitrogen atoms can be protonated at physiological pH, allowing for the formation of crucial salt-bridge and hydrogen-bond interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.[4]

-

Tunable Physicochemical Properties: The pKa and lipophilicity of piperazine-containing compounds can be readily modulated through substitution at the nitrogen atoms, enabling chemists to fine-tune properties like solubility and blood-brain barrier penetration.[5]

-

Synthetic Accessibility: Piperazine and its derivatives are readily available and their reactivity is well-understood, facilitating their incorporation into complex molecules.[6]

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

This compound features a tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens. This is not a trivial addition; it is a strategic decision that unlocks the synthetic potential of the molecule. The Boc group is an acid-labile protecting group, meaning it is stable under a wide range of reaction conditions but can be easily removed with acid. This allows for the selective functionalization of the two piperazine nitrogens.

The unprotected secondary amine can be reacted with a variety of electrophiles (e.g., via alkylation, acylation, or reductive amination) to install a desired pharmacophore. Subsequently, the Boc group can be removed to reveal the other nitrogen, which can then be further modified. This sequential, controlled functionalization is critical for building the complex molecular architectures required for high-affinity and selective drug candidates.[1][7][8]

Representative Synthesis

The synthesis of this compound itself is a multi-step process, typically starting from commercially available precursors. A general, illustrative workflow is presented below. The causality behind this workflow is to first install the Boc protecting group on a commercially available piperazine, and then introduce the aminopropyl side chain in a stereospecific manner.

Caption: General synthetic workflow for the target compound.

Part 2: Postulated Mechanism of Action in a Biological Context

Direct pharmacological data on this compound is scarce in publicly available literature, as it is primarily regarded as a synthetic intermediate.[9][10][11] However, its structural components—the piperazine core and the aminopropyl side chain—are hallmarks of compounds designed to interact with monoaminergic systems in the CNS. Therefore, we can postulate the likely mechanisms of action for the derivatives of this compound.

Piperazine Derivatives as Modulators of Serotonin and Dopamine Receptors

A vast body of research demonstrates that piperazine-containing molecules frequently exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[2][8][12] These receptors are central to the pathophysiology of numerous psychiatric and neurological disorders.

-

Antidepressant and Anxiolytic Activity: Many piperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.[12] Activation of this autoreceptor leads to a reduction in the firing rate of serotonergic neurons and an increase in serotonin release in other brain regions, effects that are correlated with antidepressant and anxiolytic outcomes. The anxiolytic drug buspirone is a classic example of a piperazine derivative with this mechanism.

-

Antipsychotic Activity: Atypical antipsychotics like clozapine and olanzapine feature a piperazine moiety and exhibit a complex pharmacology, often involving antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.

Given its structure, derivatives of this compound are prime candidates for development as modulators of these same receptor systems. The aminopropyl side chain can mimic the endogenous neurotransmitters, while modifications to the other piperazine nitrogen can be used to fine-tune selectivity and potency.

Hypothesized Signaling Pathway

Upon deprotection of the Boc group and further derivatization, a resulting compound could, for example, act as a 5-HT1A agonist. The canonical signaling pathway for the 5-HT1A receptor, a Gi/o-coupled GPCR, is illustrated below. The rationale for this choice is the frequent implication of 5-HT1A agonism in the anxiolytic and antidepressant effects of piperazine derivatives.[12]

Caption: Postulated signaling cascade for a 5-HT1A agonist derivative.

Part 3: Experimental Workflows for Mechanistic Elucidation

To move from a postulated mechanism to a confirmed one, a series of well-defined experiments are required. The protocols described below represent a standard, self-validating workflow for characterizing a novel CNS-active compound derived from our intermediate of interest.

In Vitro Characterization: Target Engagement and Functional Activity

The first step is to determine if a new chemical entity (NCE) binds to its intended target and elicits a functional response.

Workflow for In Vitro Analysis

Caption: Experimental workflow for in vitro characterization.

Protocol 1: Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1A).

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand (e.g., [3H]8-OH-DPAT).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA.

-

Non-specific binding control: 10 µM unlabeled serotonin.

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and microplate scintillation counter.

Methodology:

-

Preparation: Serially dilute the test compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

Assay Setup (in triplicate): To each well of the 96-well plate, add:

-

25 µL of assay buffer (for total binding) or non-specific binding control.

-

25 µL of test compound dilution.

-

50 µL of radioligand at its approximate Kd concentration.

-

100 µL of cell membrane suspension (e.g., 10-20 µg protein/well).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding at each test compound concentration. Plot the percent inhibition versus log[compound concentration] and fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

Quantitative data from in vitro assays should be summarized in clear, structured tables to allow for easy comparison between compounds.

Table 1: Example Binding Affinity and Functional Potency Data

| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | 5-HT1A cAMP IC50 (nM) | 5-HT1A Efficacy (% Inhibition) |

| Derivative A | 1.2 ± 0.2 | 450 ± 25 | 3.5 ± 0.5 | 98% |

| Derivative B | 25.6 ± 3.1 | 150 ± 18 | 60.1 ± 7.2 | 85% |

| Buspirone | 15.0 ± 2.0 | >10,000 | 40.0 ± 5.0 | 75% (Partial Agonist) |

Data are representative and for illustrative purposes only.

The trustworthiness of this data comes from the self-validating nature of the workflow. A compound that shows high affinity in a binding assay (low Ki) should also show high potency in a functional assay (low EC50/IC50) for the same target. Discrepancies between binding and function can provide valuable mechanistic insights (e.g., silent antagonism, allosteric modulation).

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a gateway to a rich chemical space of CNS-active compounds. Its structure is predicated on the decades of success of the piperazine scaffold in neuroscience. While the compound itself is not intended as a therapeutic agent, its derivatives are rationally designed to interact with key neurotransmitter systems, such as serotonin and dopamine pathways. The true value of this molecule lies in its synthetic tractability, enabled by the Boc protecting group, which allows medicinal chemists to systematically explore structure-activity relationships. By employing rigorous in vitro and in vivo experimental workflows, researchers can translate the potential embedded in this scaffold into novel, life-changing therapeutics for a range of debilitating neurological and psychiatric disorders.

References

-

de la Torre-López, E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-593. [Link]

-

Daksh Chemicals. The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [Link]

-

Verma, S., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(1). [Link]

-

Hernández-Linares, R., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 118-125. [Link]

-

ResearchGate. Structure of cinnamyl piperazine derivatives as CNS agents. [Link]

-

Autechem. Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. [Link]

-

Pellegrino, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5484. [Link]

-

ChemBK. tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate. [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

Chemsrc. This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. connectjournals.com [connectjournals.com]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound [cymitquimica.com]

- 10. 1017606-58-4|this compound|BLD Pharm [bldpharm.com]

- 11. CAS#:1017606-58-4 | this compound | Chemsrc [chemsrc.com]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

A Comprehensive Technical Guide to the Predicted Spectroscopic Profile of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

An In-depth Technical Guide

Abstract

Molecular Structure and Spectroscopic Implications

The structure of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate incorporates several key features that dictate its spectroscopic behavior: a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a chiral (S)-2-aminopropyl side chain. Each of these components gives rise to distinct and predictable signals in NMR and MS analyses.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the Boc group, the piperazine ring, and the aminopropyl side chain. The analysis is based on a standard 400 or 500 MHz spectrometer using a common deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.[1][2] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Causality Behind Predicted Chemical Shifts:

-

Boc Group (H-10, H-11, H-12): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet around 1.46 ppm.[1] This region is characteristic for Boc-protected amines and is typically well-isolated.

-

Piperazine Ring Protons (H-2, H-3, H-5, H-6): The piperazine ring protons are non-equivalent. The four protons on the Boc-protected side (H-2, H-6) are deshielded by the adjacent carbamate group and are predicted to appear as a multiplet around 3.3-3.5 ppm. The four protons on the side substituted with the aminopropyl group (H-3, H-5) are expected to resonate further upfield, around 2.3-2.6 ppm. Due to the chair conformation of the piperazine ring, these signals will appear as complex multiplets.[3]

-

Aminopropyl Side Chain (H-13, H-14, H-16, N-H): The methylene protons (H-13) adjacent to the piperazine nitrogen are expected to be a multiplet around 2.3-2.5 ppm. The chiral methine proton (H-14) will likely be a multiplet around 2.8-3.0 ppm, coupled to both the adjacent methylene and methyl protons. The methyl group protons (H-16) will appear as a doublet around 1.0-1.1 ppm due to coupling with the H-14 proton. The two protons of the primary amine (N¹⁵-H) are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |

| H-16 (CH₃) | 1.0 - 1.1 | Doublet (d) | 3H | ~6.5 |

| H-10, H-11, H-12 (Boc) | ~1.46 | Singlet (s) | 9H | N/A |

| N¹⁵-H₂ (NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | 2H | N/A |

| H-3, H-5 (Piperazine) | 2.3 - 2.6 | Multiplet (m) | 4H | N/A |

| H-13 (CH₂) | 2.3 - 2.5 | Multiplet (m) | 2H | N/A |

| H-14 (CH) | 2.8 - 3.0 | Multiplet (m) | 1H | N/A |

| H-2, H-6 (Piperazine) | 3.3 - 3.5 | Multiplet (m) | 4H | N/A |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide complementary structural information, with distinct signals for each carbon environment. Predictions are based on a 125 MHz spectrometer in CDCl₃, referenced to the solvent signal at 77.16 ppm.[1]

Causality Behind Predicted Chemical Shifts:

-

Boc Group (C-9, C-10, C-11, C-12): The quaternary carbon of the tert-butyl group (C-9) is expected around 79-80 ppm, and the three equivalent methyl carbons (C-10, C-11, C-12) will produce a strong signal around 28.4 ppm. The carbonyl carbon (C-7) of the carbamate is characteristically found downfield, around 154-155 ppm.[1]

-

Piperazine Ring (C-2, C-3, C-5, C-6): The carbons adjacent to the Boc-protected nitrogen (C-2, C-6) are expected around 44-46 ppm. The carbons on the other side of the ring (C-3, C-5) will be further downfield due to the alkyl substitution, appearing around 53-55 ppm.

-

Aminopropyl Side Chain (C-13, C-14, C-16): The methylene carbon (C-13) is predicted to be in the 58-60 ppm range. The chiral methine carbon (C-14) is expected around 48-50 ppm, and the terminal methyl carbon (C-16) will be the most upfield signal, around 18-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-16 (CH₃) | 18 - 20 |

| C-10, C-11, C-12 (Boc CH₃) | ~28.4 |

| C-2, C-6 (Piperazine) | 44 - 46 |

| C-14 (CH) | 48 - 50 |

| C-3, C-5 (Piperazine) | 53 - 55 |

| C-13 (CH₂) | 58 - 60 |

| C-9 (Boc Quaternary C) | 79 - 80 |

| C-7 (C=O) | 154 - 155 |

Predicted Mass Spectrometry Data

For a molecule of this nature, a soft ionization technique such as Electrospray Ionization (ESI) is highly recommended to maximize the abundance of the molecular ion and minimize initial fragmentation.[4][5][6] The analysis would typically be performed in positive ion mode. The molecular weight of the compound is 243.35 g/mol .[7]

-

Molecular Ion: The primary species observed would be the protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 244.20.

-

Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can be expected, or it can be induced in an MS/MS experiment. The most likely fragmentation pathways involve the labile Boc group and cleavage of the piperazine ring or side chain.

-

Loss of tert-butyl group: A very common fragmentation for Boc-protected compounds is the loss of the tert-butyl group as isobutylene (56 Da), leading to a fragment at m/z 188.14 ([M+H-56]⁺).

-

Loss of the entire Boc group: Cleavage of the N-C(O) bond could result in the loss of the entire Boc group (100 Da), yielding a fragment at m/z 144.14.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines.[8] Cleavage between C13 and C14 could yield a fragment at m/z 199.18. Cleavage of the piperazine ring can also occur, leading to a variety of smaller fragments.

-

Table 3: Predicted ESI-MS Data for this compound

| Predicted m/z | Ion Species | Description |

| 244.20 | [M+H]⁺ | Protonated Molecular Ion |

| 188.14 | [M+H - 56]⁺ | Loss of isobutylene from Boc group |

| 144.14 | [M+H - 100]⁺ | Loss of the Boc group |

| 199.18 | [Fragment]⁺ | Alpha-cleavage of the aminopropyl side chain |

Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry Data Acquisition

Figure 2: General experimental workflow for ESI-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable LC-MS grade solvent, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an ESI-equipped mass spectrometer (e.g., ESI-TOF or ESI-Q).

-

Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump or through an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predicted spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, and MS data are grounded in fundamental principles and analysis of analogous structures. These predictions, tables, and standard protocols offer a valuable resource for scientists, enabling efficient and accurate structural confirmation and purity assessment of this important chiral building block in research and development settings.

References

-

University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Labcompare. (2009). Mass Spectrometry Ionization Sources. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. as.uky.edu [as.uky.edu]

- 5. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 6. acdlabs.com [acdlabs.com]

- 7. This compound [cymitquimica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the solubility profile of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. A thorough understanding of a compound's solubility is paramount for successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This document delves into the theoretical underpinnings of this molecule's solubility, predicted physicochemical properties, and the practical methodologies for its empirical determination. Detailed protocols for both kinetic and thermodynamic solubility assays are provided to guide researchers in generating a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the developability of a pharmaceutical compound. For active pharmaceutical ingredients (APIs) and their intermediates, poor solubility can lead to a cascade of challenges, including low bioavailability, difficulties in formulation, and inaccurate results in biological assays.[1] this compound, with its combination of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a basic piperazine moiety, presents an interesting case for solubility analysis. This guide aims to provide drug development professionals with the necessary tools to fully characterize its solubility behavior.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility.[2] Key physicochemical properties for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [2] |

| Molecular Weight | 243.35 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Predicted pKa | 10.15 ± 0.10 | [3] |

| Predicted Boiling Point | 330.0 ± 32.0 °C | [3] |

| Predicted Density | 1.040 ± 0.06 g/cm³ | [3] |

The Influence of Molecular Structure on Solubility

The solubility of this compound is governed by a balance of its hydrophilic and hydrophobic components. The piperazine ring and the primary amine are capable of forming hydrogen bonds with polar solvents like water, contributing to aqueous solubility. Conversely, the bulky, non-polar tert-butyl group of the Boc protecting group and the propyl chain introduce hydrophobicity, which can limit aqueous solubility. The Boc group, while useful for synthetic purposes, is known to decrease the aqueous solubility of amines.[4][5]

The Critical Impact of pH

The presence of two basic nitrogen atoms in the piperazine ring and a primary amine makes the solubility of this compound highly dependent on pH. The predicted pKa of 10.15 suggests that the molecule will be protonated and thus more soluble in acidic solutions.[3] At pH values significantly below the pKa, the amine groups will exist in their cationic, protonated forms, which readily interact with water molecules, leading to enhanced solubility. As the pH increases and approaches the pKa, the proportion of the uncharged, free base form increases, which is expected to be less soluble in aqueous media. This pH-dependent solubility is a critical factor to consider in designing synthetic reactions, purification schemes, and formulations.

The Role of Temperature

The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[6] However, this is not a universal rule, and the temperature dependence of solubility for this compound should be determined experimentally.

Experimental Determination of Solubility: A Methodological Approach

A comprehensive understanding of a compound's solubility requires empirical data. The two primary methods for determining solubility in a drug discovery setting are kinetic and thermodynamic solubility assays.[7]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO). This method is high-throughput and reflects the solubility under non-equilibrium conditions often encountered in in vitro biological assays. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This measurement requires a longer incubation time to ensure equilibrium is reached and is critical for formulation and biopharmaceutical classification.[7]

Diagram 1: Conceptual Workflow for Solubility Assessment

Caption: A streamlined workflow for determining the solubility profile of a compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of this compound in aqueous buffers.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)

-

96-well microplates (polypropylene for compound storage, clear for reading)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of a clear 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS at the desired pH) to each well. This will result in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions in each well. An increase in nephelometry units indicates precipitation.

-

UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λ_max.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Diagram 2: Kinetic Solubility Assay Workflow

Caption: Step-by-step workflow for the kinetic solubility assay.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

-

A selection of relevant organic solvents (e.g., ethanol, isopropanol, acetonitrile, tetrahydrofuran)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the desired solvent (e.g., 1 mL). Ensure that there is undissolved solid at the bottom of the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Analysis: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Expected Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, a predicted solubility profile can be hypothesized based on its structure.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |

| PBS | 5.0 | 25 | To be determined | To be determined |

| PBS | 7.4 | 25 | To be determined | To be determined |

| PBS | 9.0 | 25 | To be determined | To be determined |

| Water | N/A | 25 | To be determined | To be determined |

| Ethanol | N/A | 25 | To be determined | To be determined |

| Acetonitrile | N/A | 25 | To be determined | To be determined |

-

Aqueous Solubility: Due to the basic nature of the piperazine and primary amine groups, the aqueous solubility is expected to be significantly higher at acidic pH (e.g., pH 5.0) compared to neutral or basic pH.

-

Organic Solvent Solubility: The compound is likely to exhibit good solubility in polar protic solvents like ethanol, which can engage in hydrogen bonding. Solubility in polar aprotic solvents like acetonitrile and THF is also expected to be considerable due to the overall polarity of the molecule.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical predictions based on its physicochemical properties with robust experimental methodologies, researchers can generate the critical data needed to guide synthetic route optimization, formulation development, and ultimately, the successful progression of drug candidates. The provided protocols for kinetic and thermodynamic solubility assays serve as a starting point for establishing a detailed and reliable solubility profile for this important pharmaceutical intermediate.

References

-

An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. [Link]

-

Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC. [Link]

-

Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. (2014). ResearchGate. [Link]

-

Effect of piperazine on solubility of carbon dioxide using aqueous diethanolamnie. (2012). ResearchGate. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). NIH. [Link]

-

Aqueous piperazine derivatives for CO 2 capture: Accurate screening by a wetted wall column. (2014). ResearchGate. [Link]

-

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2. (n.d.). PubChem. [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

-

Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2. (n.d.). PubChem. [Link]

-

BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. [Link]

-

This compound. (n.d.). Chemsrc. [Link]

-

An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. [Link]

-

Regular Article. (n.d.). Physical Chemistry Research. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Thermodynamic vs. kinetic solubility: Knowing which is which. (2016). ResearchGate. [Link]

-

Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2021). PMC. [Link]

-

tert-Butyl piperazine-1-carboxylate | C9H18N2O2. (n.d.). PubChem. [Link]

-

Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. (2021). PMC. [Link]

-

1-tert-butyloxycarbonyl-4-(3-aminopropyl)piperazine (C12H25N3O2). (n.d.). PubChemLite. [Link]

-

P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. (2018). Semantic Scholar. [Link]

Sources

- 1. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. TERT-BUTYL 4-(2-AMINOPROPYL)PIPERAZINE-1-CARBOXYLATE | 1017606-58-4 [amp.chemicalbook.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. physchemres.org [physchemres.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate: A Chiral Building Block for Accelerated Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Chiral building blocks, in particular, are indispensable tools that allow for the precise construction of stereochemically defined molecules, which is critical for optimizing efficacy and safety profiles.[1][2] This guide provides an in-depth technical overview of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a versatile chiral building block. We will explore its strategic importance, physicochemical properties, established synthetic routes, and its application in the synthesis of complex pharmaceutical intermediates, with a focus on the rationale behind key experimental protocols. This document serves as a practical resource for researchers aiming to leverage this building block to accelerate their drug discovery programs.

Introduction: The Strategic Value of Chiral Piperazines

The journey of a drug from concept to clinic is fraught with challenges, with molecular complexity and stereochemical control being significant hurdles. The use of pre-synthesized, optically pure building blocks is a proven strategy to de-risk and accelerate this process.[3] Chirality is fundamental to pharmacology; the three-dimensional arrangement of a molecule dictates its interaction with biological targets, which are themselves chiral.[4] Consequently, different enantiomers of a drug can exhibit vastly different activity, toxicity, and pharmacokinetic properties.[1]

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[5][6][7] Its prevalence is due to several advantageous characteristics:

-

Physicochemical Properties: The two nitrogen atoms provide handles for modulating basicity (pKa) and solubility, which are key determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

-

Synthetic Versatility: The secondary amines of the piperazine core allow for straightforward derivatization, enabling chemists to explore chemical space and optimize structure-activity relationships (SAR).[8][9]

-

Structural Conformation: The piperazine ring typically adopts a stable chair conformation, which can favorably orient substituents for optimal binding to a biological target.[7]

This compound combines these benefits with a crucial stereocenter. The primary amine on a chiral propyl chain offers a reactive site for conjugation to a molecular core, while the Boc-protected piperazine provides a stable, lipophilic moiety that can be deprotected in a later step for further functionalization. This dual functionality makes it an exceptionally valuable intermediate for constructing complex, multi-component drug candidates.

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is essential for its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1017606-58-4 | [10] |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [10] |

| Molecular Weight | 243.35 g/mol | [10] |

| Appearance | Liquid (form may vary) | [10] |

| Purity | Typically ≥97% | [10] |

| InChI Key | YRSSUIZMGOJGOZ-JTQLQIEISA-N | [10] |

The structure features three key components, each with a distinct role in synthesis:

Caption: Key structural features of the building block.

-

The (S)-Chiral Primary Amine: This is the primary point of attachment. As a nucleophile, it readily participates in reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution (SNAr). The defined (S)-stereochemistry is crucial for achieving stereoselective synthesis.

-

The Boc-Protecting Group: The tert-butyloxycarbonyl group masks the reactivity of the piperazine N1-nitrogen. This is essential for regioselectivity, ensuring that reactions occur exclusively at the primary amine. The Boc group is stable under many reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid or HCl) when desired.

-

The Piperazine Core: This scaffold provides structural rigidity and influences the overall physicochemical properties of the final molecule.

Synthesis of the Chiral Building Block

While commercially available, understanding the synthesis of this compound provides insight into quality control and potential impurities. A common and efficient strategy involves the reductive amination of a chiral amino alcohol precursor with a Boc-protected piperazine aldehyde, or a related ketone. A plausible, generalized route is outlined below.

Caption: Generalized synthetic workflow for the title compound.

Expert Rationale:

-

Chiral Pool Starting Material: The synthesis begins with a readily available and inexpensive chiral starting material, (S)-alaninol, ensuring the stereocenter is set from the beginning.

-

Orthogonal Protection: The use of two different protecting groups (Boc on the alaninol nitrogen and later, Boc on the piperazine nitrogen) is a key strategic decision. In this hypothetical route, a single Boc group is used on the primary amine precursor, which is later removed. The Boc group on the piperazine remains, demonstrating the principle of orthogonal protection which is critical in multi-step synthesis.

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry for forming C-N bonds.[9] Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous because it is selective for the iminium ion intermediate and tolerant of many functional groups, reducing the risk of side reactions.

Application in Synthesis: A Case Study for a BTK Inhibitor Core

To illustrate the utility of this compound, we will outline its use in a representative synthesis of an advanced intermediate for a Bruton's Tyrosine Kinase (BTK) inhibitor. BTK inhibitors are a clinically significant class of drugs for B-cell malignancies and autoimmune diseases.[2][8][11] Many BTK inhibitors feature a nitrogen-containing heterocycle coupled to a substituted piperidine or piperazine moiety.[1][2]

Our case study involves the amide coupling of the chiral building block with a functionalized pyrimidine carboxylic acid, a common core in kinase inhibitors.

Detailed Experimental Protocol: Amide Coupling

Caption: Experimental workflow for a HATU-mediated amide coupling reaction.

Objective: To synthesize (S)-tert-butyl 4-(2-(5-bromo-2-chloronicotinamido)propyl)piperazine-1-carboxylate.

Materials:

-

5-Bromo-2-chloronicotinic acid (1.0 eq)

-

This compound (1.05 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl Acetate (EtOAc), Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel